5-Cyclopentyl-1-[(4-fluorosulfonyloxyphenyl)methyl]tetrazole
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Description
“5-Cyclopentyl-1-[(4-fluorosulfonyloxyphenyl)methyl]tetrazole” is a compound that falls under the category of tetrazoles . Tetrazoles are a class of compounds that have been studied for their potential in medicinal chemistry . This specific compound, “this compound”, is associated with the inhibition of the Apoptosis signal-regulating kinase 1 (ASK-1), which is linked to various disorders such as autoimmune disorders, neurodegenerative disorders, inflammatory diseases, chronic kidney disease, and cardiovascular disease .
Mechanism of Action
The mechanism of action of “5-Cyclopentyl-1-[(4-fluorosulfonyloxyphenyl)methyl]tetrazole” is related to its inhibitory effect on the Apoptosis signal-regulating kinase 1 (ASK-1) . ASK-1 is associated with various disorders, and inhibiting this kinase could potentially be beneficial in treating these conditions .
Future Directions
The future directions for “5-Cyclopentyl-1-[(4-fluorosulfonyloxyphenyl)methyl]tetrazole” could involve further studies to understand its potential therapeutic effects, given its inhibitory action on ASK-1 . More research could also be conducted to understand its synthesis, chemical reactions, physical and chemical properties, and safety profile.
Properties
IUPAC Name |
5-cyclopentyl-1-[(4-fluorosulfonyloxyphenyl)methyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O3S/c14-22(19,20)21-12-7-5-10(6-8-12)9-18-13(15-16-17-18)11-3-1-2-4-11/h5-8,11H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKKYZUSJNUWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=NN2CC3=CC=C(C=C3)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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